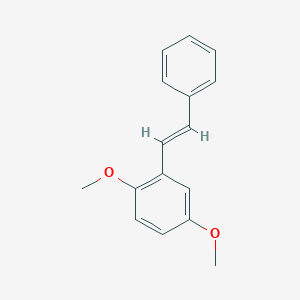
2,5-Dimethoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxystilbene (also known as resveratrol dimethyl ether) is a natural compound found in various plant sources, including grapes, blueberries, and peanuts. It is a derivative of resveratrol, which is known for its potent antioxidant and anti-inflammatory properties. 2,5-Dimethoxystilbene has gained significant attention in recent years due to its potential health benefits, including its ability to prevent and treat various diseases.
Wissenschaftliche Forschungsanwendungen
Chemical Isolation and Identification
2,5-Dimethoxystilbene has been isolated from high-quality tall oil fatty acids, a byproduct of the wood pulp industry. This isolation involves techniques like liquid column chromatography and low-temperature solvent fractional crystallization. The structure of this compound was determined using IR, mass, and NMR spectrometry, revealing its role in color development during epoxidation of tall oil fatty acids (Min & Chang, 1972).
Polymerization Behavior
2,5-Dimethoxystyrene, related to 2,5-Dimethoxystilbene, exhibits polymerization under various initiation conditions (free-radical, cationic, and anionic). Its less bulky ortho substituent leads to a more predictable behavior compared to other similar compounds, providing insights into copolymerization behavior and interactions (Kamogawa & Cassidy, 1964).
Cytotoxicity Studies
Research on Paphiopedilum godefroyae roots identified various stilbenes, including compounds related to 2,5-Dimethoxystilbene. These compounds were evaluated for cytotoxicity against human small cell lung cancer cells, contributing to the understanding of potential therapeutic applications (Lertnitikul et al., 2016).
Photoisomerization Dynamics
The photoisomerization dynamics of dimethoxystilbene (a class including 2,5-Dimethoxystilbene) have been studied, revealing the influence of the methoxy group on this process. These studies help in understanding microscopic friction and dielectric interactions on ultra-short time scales, valuable in fields like photochemistry (Zeglinski & Waldeck, 1988).
Antifungal and Larvicidal Properties
Prenylated stilbenes isolated from Lonchocarpus chiricanus, including 3,5-dimethoxystilbene, showed antifungal effects and toxicity against larvae of the yellow fever-transmitting mosquito Aedes aegypti. This highlights their potential in antifungal and insecticidal applications (Ioset et al., 2001).
Pharmacokinetics of Analogs
Resveratrol analogs, including dimethoxystilbenes, were studied to understand their pharmacokinetic profiles in rats. These findings are crucial for designing resveratrol derivatives in future studies, especially in the context of medical applications (Ng et al., 2014).
Synthesis of Medical Intermediates
2,5-Dimethoxy-4-Ethylthio-Benzeneethanamine, a derivative of 2,5-Dimethoxystilbene, has been synthesized as a medical intermediate for treating psychotic and schizophrenic psychosis. This showcases the relevance of 2,5-Dimethoxystilbene derivatives in pharmaceutical synthesis (Z. Zhimin, 2003).
Eigenschaften
CAS-Nummer |
21889-09-8 |
|---|---|
Produktname |
2,5-Dimethoxystilbene |
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
1,4-dimethoxy-2-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-10-11-16(18-2)14(12-15)9-8-13-6-4-3-5-7-13/h3-12H,1-2H3/b9-8+ |
InChI-Schlüssel |
KUPZMZKMMSWRSG-CMDGGOBGSA-N |
Isomerische SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



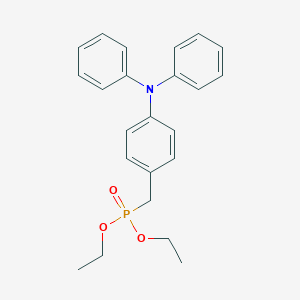
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B182319.png)
![1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B182320.png)
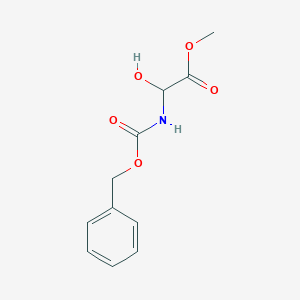
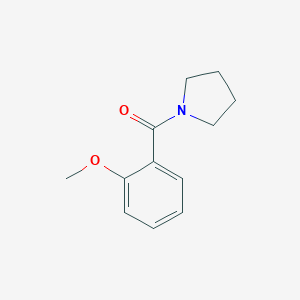
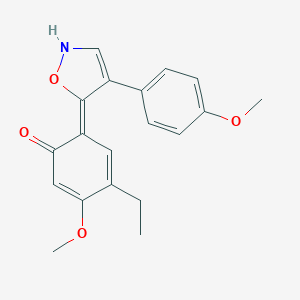
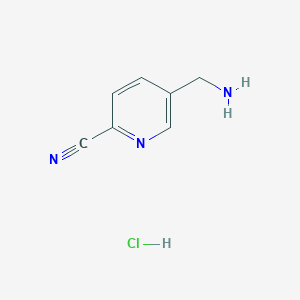


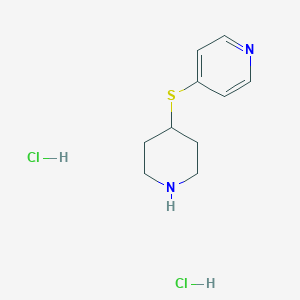
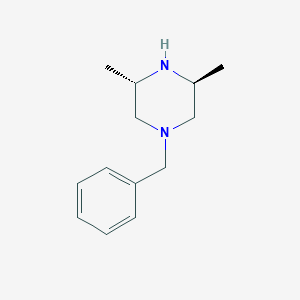

![1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)methyl]-](/img/structure/B182353.png)
